molecular formula C14H22Cl2N6O B1440164 4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride CAS No. 1177093-07-0

4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

Cat. No.: B1440164
CAS No.: 1177093-07-0
M. Wt: 361.3 g/mol
InChI Key: KICIEDLNPPZBMX-UHFFFAOYSA-N
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Description

This compound (CAS: 1177093-07-0) is a dihydrochloride salt featuring a pyrimidine core substituted with a piperazine ring and a 5-isobutyl-1,2,4-oxadiazol-3-yl moiety. Its molecular formula is C₁₄H₂₂Cl₂N₆O, with a molecular weight of 361.28 g/mol. The isobutyl group on the oxadiazole ring distinguishes it from analogs with smaller or more polar substituents.

Properties

IUPAC Name

5-(2-methylpropyl)-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O.2ClH/c1-10(2)9-12-18-13(19-21-12)11-3-4-16-14(17-11)20-7-5-15-6-8-20;;/h3-4,10,15H,5-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICIEDLNPPZBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core with Isobutyl Substitution

The 1,2,4-oxadiazole ring is commonly prepared via cyclodehydration reactions involving amidoximes and carboxylic acid derivatives or their equivalents. For the isobutyl-substituted oxadiazole, the typical approach involves:

  • Step 1: Preparation of Amidoxime Intermediate
    An amidoxime is synthesized by reacting an appropriate nitrile with hydroxylamine hydrochloride under basic conditions.

  • Step 2: Cyclization with Isobutyl-containing Carboxylic Acid or Ester
    The amidoxime is then condensed with an isobutyl-substituted acid derivative (e.g., isobutyl carboxylic acid or its activated ester) under dehydrating conditions to form the 1,2,4-oxadiazole ring.

This method is supported by general oxadiazole synthesis protocols described in heterocyclic chemistry literature, where amidoximes react with carboxylic acid derivatives to yield 1,2,4-oxadiazoles efficiently.

Coupling of the Oxadiazole and Piperazinylpyrimidine Units

The linkage between the 4-position of the pyrimidine and the 3-position of the oxadiazole ring is achieved via:

  • Cross-coupling or Nucleophilic Aromatic Substitution
    Depending on the functional groups present, the oxadiazole moiety bearing a suitable leaving group (e.g., halogen) at the 3-position can be coupled with the piperazinylpyrimidine under palladium-catalyzed cross-coupling conditions or nucleophilic aromatic substitution.

  • Alternative Strategy: Pre-formed Oxadiazole Acetyl or Acyl Derivative
    The oxadiazole ring can be introduced as an acyl substituent on the pyrimidine ring, followed by reduction or further functionalization to install the piperazine ring.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt by:

  • Treating the free base form of 4-(5-isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) to precipitate the dihydrochloride salt.

This salt formation improves the compound's stability, solubility, and handling properties.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reactants / Intermediates Conditions / Reagents Yield / Notes
1 Amidoxime formation Nitrile + hydroxylamine hydrochloride Basic aqueous or alcoholic medium, mild heat High yield amidoxime intermediate
2 Cyclodehydration to oxadiazole Amidoxime + isobutyl carboxylic acid derivative Dehydrating agent (e.g., POCl3, P2O5), reflux Moderate to high yield oxadiazole ring
3 Halogenation of pyrimidine Pyrimidine derivative Halogenating agent (e.g., POCl3) Efficient formation of 2-halopyrimidine
4 Nucleophilic substitution 2-halopyrimidine + piperazine Solvent: ethanol or DMF, mild heating Good yield of 2-piperazinylpyrimidine
5 Coupling of oxadiazole and pyrimidine Oxadiazole derivative + piperazinylpyrimidine Pd-catalyst or nucleophilic substitution Variable yield, requires optimization
6 Salt formation Free base compound + HCl Ethanol or ether, room temperature High yield dihydrochloride salt

Research Findings and Optimization Notes

  • Reaction Yields and Purity :
    The amidoxime formation and oxadiazole cyclization steps generally proceed with good yields (>70%) under optimized conditions. The coupling step between the oxadiazole and the piperazinylpyrimidine often requires catalyst screening and solvent optimization to maximize yield and purity.

  • Reaction Monitoring :
    Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to monitor reaction progress and confirm structure at each stage.

  • Salt Formation :
    The dihydrochloride salt is typically characterized by melting point determination and spectral analysis (NMR, IR) to confirm salt formation and compound stability.

  • Scalability : The described synthetic route is amenable to scale-up with careful control of reaction parameters, especially during the cyclodehydration and coupling steps.

Chemical Reactions Analysis

Types of Reactions

4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and piperazine moieties. In a study assessing various derivatives, significant antibacterial activity was observed against Staphylococcus aureus and Escherichia coli , with some compounds exhibiting promising antifungal effects against Candida albicans . The mechanism of action is thought to involve disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.

Anti-inflammatory Properties

Compounds similar to 4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride have been evaluated for their anti-inflammatory activity. In vivo studies indicated that derivatives can reduce inflammation markers significantly, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Synthesis and Characterization

A detailed synthesis and characterization study was conducted on a series of oxadiazole derivatives. The synthesized compounds underwent rigorous testing for their biological activities using methods such as disc diffusion for antimicrobial assays and molecular docking studies to predict interactions with target proteins .

CompoundActivity TypeIC50 Value (µM)Reference
7lAcetylcholinesterase Inhibitor2.14 ± 0.003
7mAcetylcholinesterase Inhibitor0.63 ± 0.001

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of the compound with various enzymes and receptors. These studies indicated strong binding affinity towards acetylcholinesterase and urease, suggesting potential applications in neuropharmacology and as a treatment for urease-related infections .

Mechanism of Action

The mechanism of action of 4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The compound belongs to a family of pyrimidine-oxadiazole derivatives with piperazine substitutions. Below is a comparative analysis of its analogs (data sourced from ):

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Isobutyl C₁₄H₂₂Cl₂N₆O 361.28 1177093-07-0
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride Ethyl C₁₂H₁₈Cl₂N₆O 333.22 1177092-99-7
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride Cyclopropyl C₁₃H₁₈Cl₂N₆O 345.23 1177093-08-1
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride Methoxymethyl C₁₂H₁₈Cl₂N₆O₂ 349.22 1177093-11-6
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride Methyl C₁₁H₁₆Cl₂N₆O 333.22 1177093-10-5

Impact of Substituents on Physicochemical Properties

  • Steric Effects: The bulky isobutyl substituent may influence binding affinity to target proteins by altering steric interactions.
  • Ethyl Group:

    • Smaller and less hydrophobic than isobutyl, possibly reducing metabolic stability but improving solubility in polar solvents .
  • Cyclopropyl Group:

    • Introduces rigidity and planar geometry, which could enhance target selectivity due to restricted conformational flexibility .
  • Methoxymethyl Group:

    • The oxygen atom increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to alkyl groups .
  • Methyl Group: Minimal steric hindrance and moderate hydrophobicity, balancing solubility and permeability.

Biological Activity

4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an oxadiazole moiety with a piperazine and pyrimidine framework. This structural combination is significant as it influences the compound's biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds with similar structures. For instance, derivatives containing oxadiazole and piperazine have shown substantial free radical scavenging capabilities. In a study evaluating various oxadiazole-piperazine conjugates, one compound exhibited a radical scavenging percentage comparable to ascorbic acid, indicating strong antioxidant properties .

Anticancer Activity

Research has indicated that compounds with oxadiazole scaffolds can exhibit anticancer properties. A study on related derivatives demonstrated inhibition of cancer cell proliferation through apoptosis induction. The mechanism involved the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

The neuroprotective effects of oxadiazole derivatives have been documented in models of neurodegenerative diseases. Compounds similar to this compound have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. These compounds not only inhibited these enzymes but also demonstrated protective effects against oxidative stress in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in neurotransmission and cancer progression.
  • Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.
  • Modulation of Signaling Pathways : It may influence various signaling pathways that regulate cell survival and apoptosis.

Study on Antioxidant Activity

In a comparative study of various oxadiazole derivatives, the compound showed significant radical scavenging activity measured through DPPH assays, with results indicating a high efficacy in reducing oxidative stress markers in treated models .

CompoundRadical Scavenging Activity (%)
This compound44.35
Ascorbic Acid (Control)45.00

Neuroprotective Study

In vivo studies demonstrated that the compound could reduce neurotoxicity in scopolamine-induced models by lowering malondialdehyde (MDA) levels, a marker of oxidative stress. The treatment groups exhibited improved cognitive function in behavioral tests compared to controls .

Treatment GroupMDA Levels (nmol/mg protein)
Control1.75
Compound0.95

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, including oxadiazole ring formation via cyclization of amidoximes and subsequent coupling with piperazine-containing pyrimidine precursors. To optimize efficiency, employ statistical design of experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can reduce trial-and-error approaches by systematically varying parameters . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) may predict energetically favorable pathways, as demonstrated in ICReDD's integrated computational-experimental workflows .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC-MS (for purity assessment and detection of byproducts) and NMR spectroscopy (1H, 13C, DEPT-135) to confirm the oxadiazole and piperazine moieties. For dihydrochloride salt verification, conduct elemental analysis (C, H, N, Cl) and FT-IR to identify protonation sites. Reference pharmacopeial standards (e.g., USP/Ph. Eur.) for impurity profiling, as exemplified by analogous piperazine-containing compounds requiring <0.1% impurity thresholds .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodological Answer : Perform pH-dependent solubility studies in buffers (pH 1.2–7.4) using shake-flask or UV-Vis methods. Stability under oxidative (H2O2), thermal (25–60°C), and photolytic (ICH Q1B) conditions should be assessed via accelerated stability testing. For hygroscopic salts like dihydrochlorides, dynamic vapor sorption (DVS) analysis is recommended to determine storage conditions (e.g., desiccants, inert atmospheres) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target receptors?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) with crystal structures of relevant targets (e.g., GPCRs, kinases) to identify key interactions (e.g., hydrogen bonding with oxadiazole, piperazine-mediated solubility). Complement with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability over 100+ ns trajectories. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to correlate computed ΔG with experimental Kd values .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Apply multivariate analysis (PCA, PLS) to deconvolute confounding factors. For example, if cytotoxicity varies between 2D vs. 3D cell models, use RNA-seq to identify microenvironment-dependent gene expression changes. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based inhibition) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and reduce off-target effects?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., isobutyl → cyclopropyl substituents on oxadiazole, piperazine N-alkylation). Use Free-Wilson analysis or Matched Molecular Pair analysis to quantify contributions of substituents to activity. Prioritize analogs with >10-fold selectivity in panel screens (e.g., Eurofins CEREP panels) to mitigate off-target interactions .

Q. What advanced separation techniques are suitable for isolating enantiomeric impurities in this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (Chiralpak IA/IB) and polar organic mobile phases (e.g., ethanol/heptane with 0.1% diethylamine) can resolve enantiomers. For preparative-scale purification, consider simulated moving bed (SMB) chromatography to achieve >99% enantiomeric excess. Validate with CD (circular dichroism) spectroscopy for absolute configuration assignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.